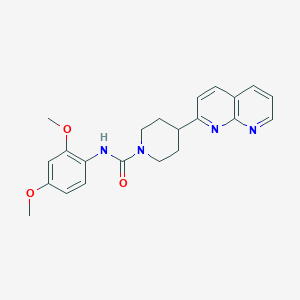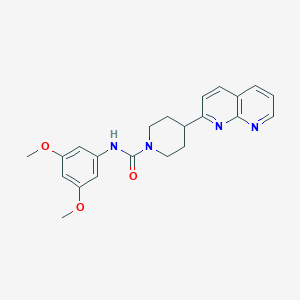![molecular formula C22H23N5O2 B6468882 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640873-25-0](/img/structure/B6468882.png)
6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" is a synthetic chemical with intriguing structural features. It is part of a group of compounds known for their diverse biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, including the formation of quinoxaline and pyrimidine rings, along with careful handling of reactive intermediates. Conditions such as temperature, pressure, and the use of catalysts like palladium or copper can play significant roles in its formation.
Industrial Production Methods: Industrial synthesis usually scales up the laboratory procedures, optimizing the reaction conditions to ensure higher yields and purity. This can involve continuous flow processes or batch reactions in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions, including but not limited to:
Oxidation
: Might involve reagents like potassium permanganate or chromic acid.
Reduction
: Could use hydrogen gas with a palladium catalyst.
Substitution
: Often facilitated by nucleophiles or electrophiles, altering the functional groups attached to the core structure.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, or halogens might be involved. Solvents like dichloromethane or tetrahydrofuran can be used depending on the reaction type.
Major Products Formed: The reactions typically yield derivatives with modifications on the pyrimidine or quinoxaline rings, which can drastically alter the compound’s properties and uses.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications:
Chemistry
: Acts as a building block for synthesizing more complex molecules.
Biology
: Used in studies to investigate its interactions with enzymes or receptors.
Medicine
: Potential for developing new pharmaceuticals, particularly in targeting specific cellular pathways.
Industry
: Could be used in the creation of new materials with unique properties or in catalytic processes.
Wirkmechanismus
The mechanism by which "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" exerts its effects often involves its binding to molecular targets such as enzymes or receptors. This can lead to the inhibition or activation of biological pathways, impacting cellular processes. The exact pathways and molecular targets vary based on the specific application or research focus.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structural features, "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" stands out due to its unique combination of functional groups, which confer distinct reactivity and specificity in various reactions.
List of Similar Compounds:
5-methylpyrimidin-2-yl derivatives
Quinoxaline derivatives
Octahydrocyclopenta[c]pyrrole-based compounds
So there you have it—a comprehensive breakdown of this fascinating compound. Any other chemistry curiosities you've got?
Eigenschaften
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-10-25-21(26-11-15)29-14-22-6-2-3-17(22)12-27(13-22)20(28)16-4-5-18-19(9-16)24-8-7-23-18/h4-5,7-11,17H,2-3,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWEIXTWLYTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468801.png)


![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468858.png)
![2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468864.png)
![4-[[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6468865.png)
![3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6468889.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468892.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468895.png)
![2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468902.png)
![6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468905.png)
